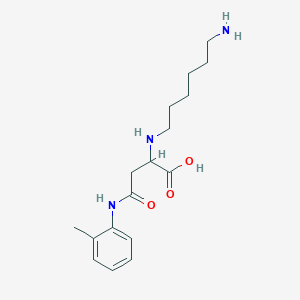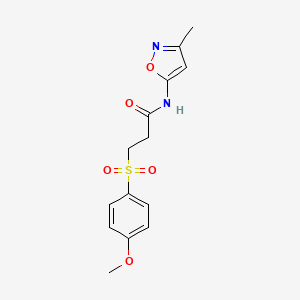
3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide is a compound that belongs to the class of sulfonyl amides It features a sulfonyl group attached to a methoxyphenyl ring, and an isoxazole ring linked to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The methoxyphenyl sulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves coupling the isoxazole and sulfonyl components with a propanamide moiety under appropriate conditions, such as using EDC$HCl as a coupling agent in the presence of dry DMF .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 3-((4-hydroxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide.
Reduction: Formation of 3-((4-methoxyphenyl)thio)-N-(3-methylisoxazol-5-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The isoxazole ring may interact with various receptors, modulating their function. These interactions can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonyl group.
Muscimol: A GABAA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide is unique due to the combination of its sulfonyl and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10-9-14(21-16-10)15-13(17)7-8-22(18,19)12-5-3-11(20-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSZBLYIKJYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)
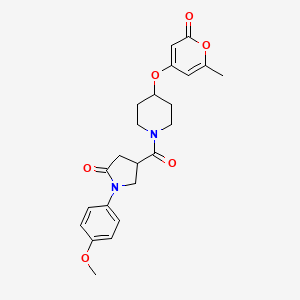
![5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2583966.png)
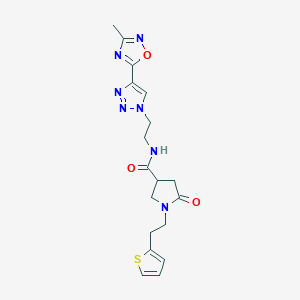

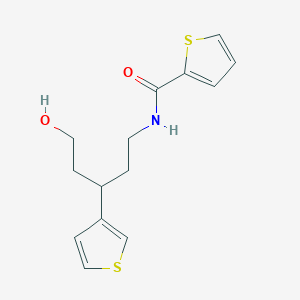
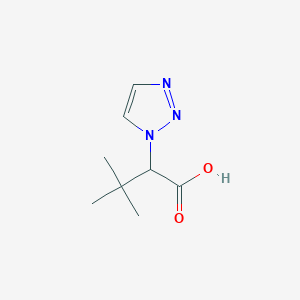
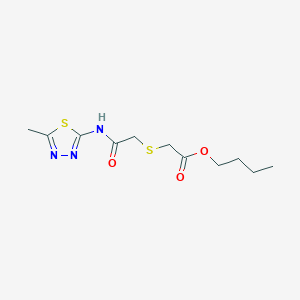
![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)
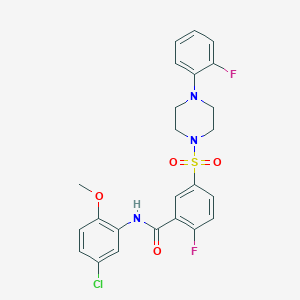
![3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2583979.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2583981.png)
![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)
